molecular formula C20H12Cl2N2O2S B2470229 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide CAS No. 325979-32-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide

Cat. No. B2470229
CAS RN: 325979-32-6
M. Wt: 415.29
InChI Key: LVYUTMVMLIQCOC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide, also known as BHDP, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. BHDP is a small molecule that has been shown to have promising anti-cancer and anti-inflammatory properties. In

Scientific Research Applications

Antifungal Activity

The compound’s structural features make it a promising candidate for antifungal drug development. Researchers have explored its efficacy against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . Investigating its mode of action and potential synergies with existing antifungal agents could lead to novel treatments.

Anti-Inflammatory Properties

N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (a derivative of our compound) has demonstrated potent anti-inflammatory activity . Further studies could elucidate its mechanism of action and explore its potential as an anti-inflammatory drug.

Anticonvulsant Effects

Several derivatives, including 3n and 3q, have shown promising anticonvulsant activity with protective indices higher than those of phenobarbital and valproate . Investigating their effects on specific seizure models and their safety profiles is crucial for clinical translation.

Anti-HIV Activity

Compound C has been considered for its anti-HIV potential . Understanding its interactions with viral proteins and assessing its safety and efficacy could contribute to the development of new antiretroviral therapies.

Anticancer Properties

Functionalized quinolines, like our compound, have exhibited anticancer activity . Investigating their effects on specific cancer cell lines, understanding their targets, and optimizing their pharmacokinetics are essential steps toward clinical applications.

COX-1 Inhibition

While compounds 8 and 9 showed weak COX-1 inhibitory activity, further exploration of their selectivity and potential therapeutic applications is warranted . COX-1 inhibition plays a role in inflammation and pain management.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-12-7-11(8-13(22)9-12)19(26)23-14-5-6-17(25)15(10-14)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYUTMVMLIQCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide

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